molecular formula C11H14ClNO3 B13554483 Methyl2-(aminomethyl)-2,3-dihydro-1-benzofuran-6-carboxylatehydrochloride

Methyl2-(aminomethyl)-2,3-dihydro-1-benzofuran-6-carboxylatehydrochloride

Cat. No.: B13554483
M. Wt: 243.68 g/mol
InChI Key: BSTDEOZHYKBNPJ-UHFFFAOYSA-N
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Description

Methyl2-(aminomethyl)-2,3-dihydro-1-benzofuran-6-carboxylatehydrochloride is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(aminomethyl)-2,3-dihydro-1-benzofuran-6-carboxylatehydrochloride typically involves the following steps:

    Formation of the Benzofuran Ring: The initial step involves the cyclization of appropriate precursors to form the benzofuran ring. This can be achieved through various methods such as the Friedel-Crafts acylation followed by cyclization.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination using suitable amines and reducing agents like sodium borohydride or hydrogenation catalysts.

    Esterification: The carboxylate group is introduced through esterification reactions using methanol and acid catalysts like sulfuric acid.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(aminomethyl)-2,3-dihydro-1-benzofuran-6-carboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Methyl2-(aminomethyl)-2,3-dihydro-1-benzofuran-6-carboxylatehydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl2-(aminomethyl)-2,3-dihydro-1-benzofuran-6-carboxylatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The benzofuran ring can interact with hydrophobic pockets in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl2-(aminomethyl)-2,3-dihydro-1-benzofuran-6-carboxylatehydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. Its benzofuran core provides a rigid and planar structure, enhancing its interaction with biological targets.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

methyl 2-(aminomethyl)-2,3-dihydro-1-benzofuran-6-carboxylate;hydrochloride

InChI

InChI=1S/C11H13NO3.ClH/c1-14-11(13)8-3-2-7-4-9(6-12)15-10(7)5-8;/h2-3,5,9H,4,6,12H2,1H3;1H

InChI Key

BSTDEOZHYKBNPJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CC(O2)CN)C=C1.Cl

Origin of Product

United States

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